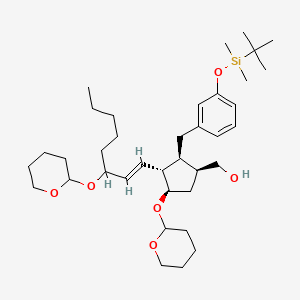![molecular formula C16H11F3OS B13096623 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde is an organic compound characterized by the presence of trifluorophenyl and thiobenzaldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3,4,5-trifluorophenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzoic acid.
Reduction: Formation of 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiobenzaldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trifluorophenylboronic acid: Shares the trifluorophenyl group but differs in its boronic acid functionality.
3,4,5-Trifluorophenylpropanoyl chloride: A precursor in the synthesis of 4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C16H11F3OS |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
4-[3-(3,4,5-trifluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H11F3OS/c17-13-7-11(8-14(18)16(13)19)3-6-15(20)12-4-1-10(9-21)2-5-12/h1-2,4-5,7-9H,3,6H2 |
Clave InChI |
CFTVDWNVYPGFMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=S)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


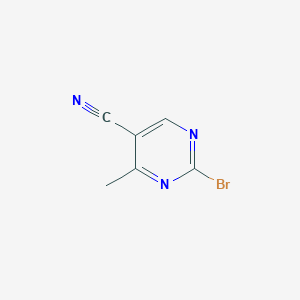
![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)
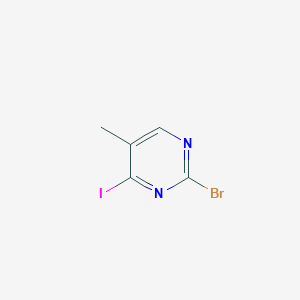



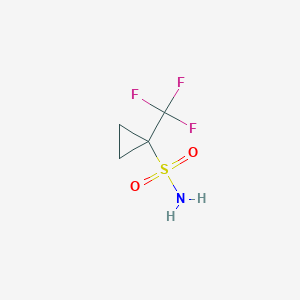
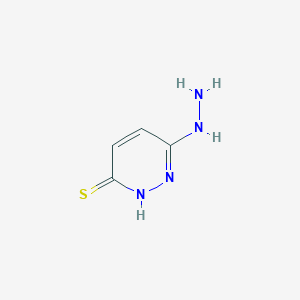

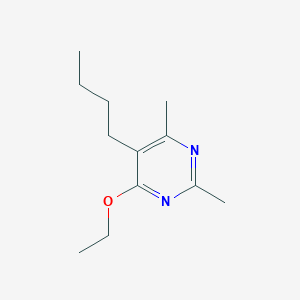
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
